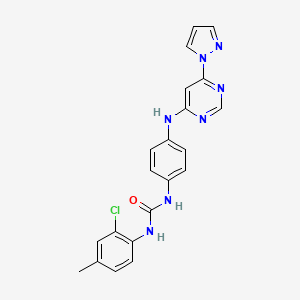

4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as FN3, and it has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Some novel compounds, including those with fluoro substituted sulphonamide benzothiazole comprising thiazole structures, have been synthesized and screened for antimicrobial activity. These compounds exhibit significant therapeutic potentials due to their wide range of biodynamic properties. The synthesis process involves starting from 3-chloro-4-fluoro aniline and exploring various derivatives for pharmacological evaluation, particularly focusing on antimicrobial activities (V. Jagtap et al., 2010).

Synthesis of Derivatives for Biological Studies

Derivatives of the mentioned compound have been synthesized for biological studies, including the development of new nitro and sulfonamide derivatives via cyclocondensation. These studies aim at improving the preparation procedures of intermediates containing sulfamoyl groups for further sulfonylation of amines. Such synthetic approaches are crucial for exploring the bioactive potential of these compounds (R. Shlenev et al., 2017).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, synthesized from specific precursors, have shown promising antiproliferative activities against various cell lines, including HeLa and C6. These compounds demonstrate selective effects against tumor cells, indicating their potential in cancer research and therapy (Samet Mert et al., 2014).

Fluoroalkylative Aryl Migration

Research into the synthetic application of fluorinated sulfinate salts has demonstrated their utility in fluoroalkylation/aryl migration of conjugated N-arylsulfonylated amides. This chemical process is significant for the development of novel compounds with potential applications in medicinal chemistry and drug design (Zhengbiao He et al., 2015).

Enzyme Inhibition

The investigation of compounds structurally related to 4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide as inhibitors for enzymes like phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) has shown promising results. These studies contribute to understanding the compounds' mechanism of action and potential therapeutic applications (Markian M Stec et al., 2011).

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O5S2/c23-16-5-11-19(12-6-16)34(31,32)26-17-7-1-15(2-8-17)21(28)25-22-24-20(13-33-22)14-3-9-18(10-4-14)27(29)30/h1-13,26H,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAAKGUEGQAMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2754141.png)

![Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate](/img/structure/B2754144.png)

![ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2754150.png)

![Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2754152.png)

![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)

![5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2754160.png)